Neodymium methoxyethoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Precursor for Neodymium-Based Materials

- Neodymium methoxyethoxide is a widely used precursor for synthesizing various neodymium-based materials, including:

- Oxides: Through decomposition or hydrolysis reactions, it yields neodymium oxide (Nd2O3), a crucial component in solid-state lasers, permanent magnets, and catalysts [].

- Silicates: It participates in sol-gel processes to form neodymium-doped silicate glasses and ceramics, finding applications in solid-state lasers, phosphors, and magneto-optic devices [, ].

- Organometallic Complexes: It reacts with different ligands to form neodymium complexes with tailored properties for applications in catalysis, luminescence, and molecular recognition [].

Catalyst for Organic Reactions

- Recent research explores the potential of neodymium methoxyethoxide as a catalyst for organic reactions. Studies suggest its ability to:

Research on Material Properties

- Neodymium methoxyethoxide itself serves as a model compound for studying various material properties, including:

- Deposition processes: Researchers investigate its behavior in thin-film deposition techniques like chemical vapor deposition (CVD) to understand film growth mechanisms [].

- Precursor behavior: Studies explore its decomposition pathways and the influence of different reaction conditions on the resulting materials [].

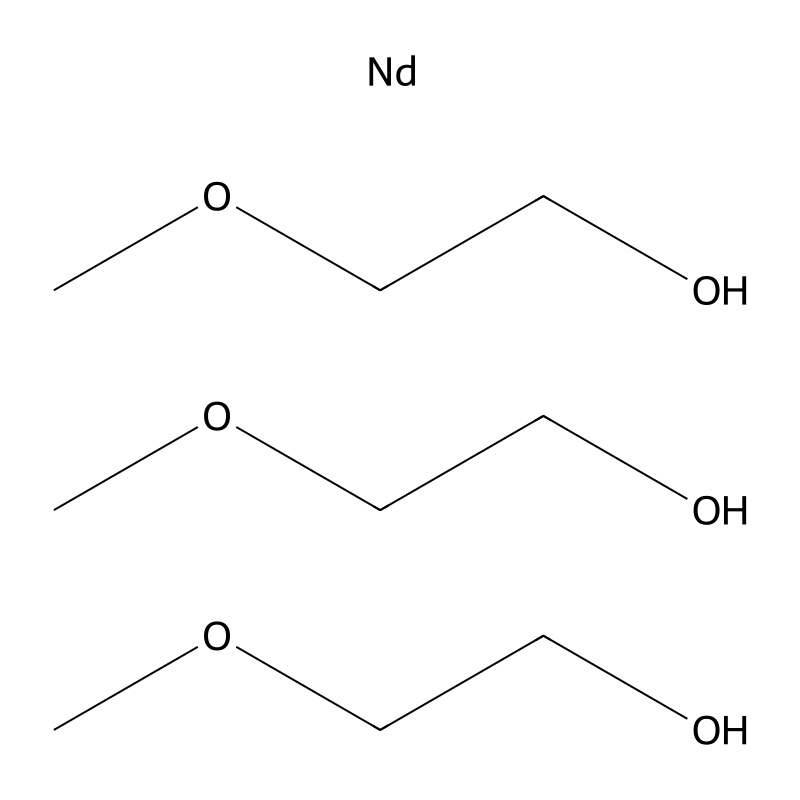

Neodymium methoxyethoxide is an organometallic compound derived from neodymium, a rare earth metal, and methoxyethanol. It is characterized by its coordination complex structure, where neodymium is coordinated with methoxyethoxide ligands. The compound is notable for its applications in various fields, including catalysis and materials science.

Neodymium itself is a silvery-white metal that tarnishes in air and is known for its reactivity, particularly in forming compounds with various elements and ligands. As a member of the lanthanide series, neodymium typically exhibits oxidation states of +2, +3, and +4, with the +3 state being the most stable and common in its compounds .

Neodymium methoxyethoxide is flammable and harmful if inhaled or absorbed through the skin []. It can cause skin and eye irritation. Additionally, neodymium compounds may have some developmental toxicity concerns []. Here are some safety precautions to consider:

- Handle in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (gloves, goggles, respirator).

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place under inert atmosphere.

- Hydrolysis: When exposed to moisture, neodymium methoxyethoxide can hydrolyze to form neodymium hydroxide and methanol.

- Reactions with Acids: It can react with acids to form neodymium salts. For instance, reacting with hydrochloric acid yields neodymium chloride.

- Decomposition: Upon heating or under certain conditions, neodymium methoxyethoxide may decompose to release methanol and form neodymium oxide.

Research into the biological activity of neodymium compounds indicates that they can serve as metal cofactors in enzymatic reactions. For example, neodymium has been shown to enhance the activity of certain methanol dehydrogenases in microorganisms, which utilize it as a cofactor for catalyzing the oxidation of methanol . This suggests potential applications in biocatalysis and bioengineering.

Neodymium methoxyethoxide can be synthesized through several methods:

- Direct Reaction: Neodymium metal reacts with methoxyethanol under controlled conditions to form neodymium methoxyethoxide.

- Solvent Method: Dissolving neodymium oxide or neodymium chloride in methoxyethanol can also yield neodymium methoxyethoxide upon treatment with a base.

- Precursor Method: Using pre-synthesized neodymium alkoxides and reacting them with methoxyethanol under an inert atmosphere can produce this compound.

Neodymium methoxyethoxide has several applications:

- Catalysis: It is used as a catalyst in organic synthesis reactions due to its ability to facilitate various chemical transformations.

- Materials Science: The compound is explored for use in creating advanced materials, including thin films and coatings.

- Biotechnology: Its role as a cofactor in enzymatic reactions opens avenues for biotechnological applications, particularly in the production of biofuels.

Studies on the interactions of neodymium methoxyethoxide with other compounds have shown that it can form stable complexes with various ligands. These interactions are crucial for understanding its catalytic properties and enhancing its effectiveness in biological systems. For instance, research indicates that the presence of specific ligands can significantly influence the stability and reactivity of neodymium complexes .

Several compounds are structurally or functionally similar to neodymium methoxyethoxide. Here are some notable examples:

| Compound | Description | Unique Features |

|---|---|---|

| Lanthanum ethoxide | An organolanthanide compound similar in structure | Used primarily in sol-gel processes |

| Cerium methoxyethoxide | Another organometallic compound | Exhibits different catalytic properties |

| Yttrium isopropoxide | A similar alkoxide compound | Known for its use in superconductors |

Neodymium methoxyethoxide stands out due to its specific coordination chemistry and biological relevance, particularly in enzymatic processes involving lanthanides .

X-ray crystallography serves as the definitive technique for determining the three-dimensional molecular architectures of neodymium methoxyethoxide and related lanthanide alkoxide complexes. The compound neodymium methoxyethoxide exhibits the molecular formula C₉H₂₄NdO₆ with a molecular weight of 372.53 grams per mole [1]. Crystallographic investigations of structurally related neodymium alkoxide compounds provide valuable insights into the coordination geometries and bonding patterns expected for neodymium methoxyethoxide.

The hexanuclear neodymium isopropoxide chloride complex, Nd₆[OCH(CH₃)₂]₁₇Cl, demonstrates characteristic structural features of lanthanide alkoxides [2]. This compound crystallizes in the monoclinic space group P2₁/n with unit cell dimensions of a = 24.52(2) Å, b = 22.60(2) Å, c = 14.22(1) Å, and β = 101.05(5)° [2]. The structure reveals six neodymium atoms arranged in a trigonal prism configuration centered around a chloride ion, with isopropoxide groups adopting terminal, edge-bridging, and face-bridging coordination modes [2].

Bond length analysis indicates systematic variations in neodymium-oxygen distances based on coordination multiplicity. Terminal neodymium-oxygen bonds average 2.05(2) Å, while bridging Nd-O distances extend to 2.36(4) Å for two-coordinate oxygen atoms and 2.45(5) Å for three-coordinate oxygen centers [2]. The average neodymium-chloride distance measures 3.05(1) Å [2]. These structural parameters provide benchmarks for understanding the bonding characteristics in neodymium methoxyethoxide.

Dinuclear neodymium alkoxide complexes, such as Nd₂(OCH-iso-Pr₂)₆(THF)₂, exhibit distorted trigonal bipyramidal coordination geometries around each neodymium center [3]. Terminal Nd-O distances average 2.153(4) Å, while bridging distances measure 2.381(4) Å [3]. The dimeric structure features robust Nd-O bridges that resist displacement by neutral donor ligands [3].

Polynuclear cluster architectures represent a common structural motif in neodymium alkoxide chemistry. Tetranuclear and pentanuclear oxo-alkoxide clusters demonstrate complex connectivity patterns with multiple bridging modes [4]. These aggregated structures illustrate the tendency of lanthanide alkoxides to form extended molecular architectures through alkoxide bridge formation [4].

Multinuclear NMR Spectroscopy Studies (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides essential information regarding the solution-state behavior and molecular dynamics of neodymium methoxyethoxide complexes. The paramagnetic nature of neodymium(III) ion with its 4f³ electronic configuration significantly influences NMR spectroscopic characteristics, producing distinctive paramagnetic shifts and line broadening effects [5] [6].

Proton NMR spectroscopy of neodymium alkoxide complexes typically exhibits chemical shifts spanning the range from 0.5 to 7.0 parts per million for alkyl and ether proton environments [7] [6]. The methoxyethoxide ligands in neodymium methoxyethoxide are expected to display characteristic patterns for the methyl groups attached to oxygen (-OCH₃) and the ethylene bridge (-CH₂CH₂-) connecting the methoxy and alcohol functionalities [6]. Paramagnetic relaxation enhancement causes significant line broadening, often requiring elevated temperatures or specialized pulse sequences for adequate signal resolution [6].

Carbon-13 NMR analysis reveals chemical shifts for alkyl carbons typically ranging from 15 to 75 parts per million, while ether carbon atoms resonate between 60 and 80 parts per million [8]. The paramagnetic influence of neodymium produces broadened multiplicities that can obscure coupling patterns observed in diamagnetic analogues [8]. Variable temperature NMR studies provide insights into ligand exchange dynamics and molecular mobility in solution [7].

Neodymium isotopes ¹⁴³Nd and ¹⁴⁵Nd, both possessing nuclear spin I = 7/2, can be directly observed through specialized NMR techniques [9]. These nuclei exhibit extremely wide chemical shift ranges extending over thousands of parts per million due to the large magnetic anisotropy of the 4f electron system [9]. Isotope effects between ¹⁴³Nd and ¹⁴⁵Nd provide additional structural information and confirm neodymium coordination environments [9].

Integration ratios in ¹H NMR spectra confirm the stoichiometric relationship between neodymium centers and methoxyethoxide ligands, supporting the proposed tris(methoxyethoxide) formulation. Temperature-dependent studies reveal ligand exchange processes and provide activation parameters for molecular rearrangements [7] [6].

Infrared Spectroscopic Identification of Functional Groups

Infrared spectroscopy serves as a powerful diagnostic tool for identifying functional groups and characterizing coordination modes in neodymium methoxyethoxide complexes. The vibrational spectrum provides definitive evidence for the presence of coordinated methoxyethoxide ligands and reveals information about their binding modes to the neodymium center [10] [11].

The characteristic C-H stretching vibrations of methyl and methylene groups appear in the region 2800-3000 cm⁻¹, with asymmetric and symmetric stretching modes providing fingerprint identification of the organic framework [10]. The C-O stretching vibrations of ether linkages typically manifest between 1000-1300 cm⁻¹, with frequency shifts indicating coordination to the metal center [11].

Metal-oxygen stretching vibrations involving neodymium-oxygen bonds occur in the lower frequency region below 600 cm⁻¹ [12] [10]. The number and intensity of these bands provide information about the coordination geometry and symmetry of the neodymium environment. Bridging versus terminal coordination modes can often be distinguished based on the splitting patterns and frequency positions of metal-oxygen stretching vibrations [10].

The presence of coordinated alcohol functionalities is confirmed by broad O-H stretching absorptions in the 3200-3600 cm⁻¹ region when hydrogen bonding interactions occur [13]. Bending vibrations of C-H bonds appear between 1350-1500 cm⁻¹, providing additional confirmation of the organic ligand structure [13].

Comparative analysis with related lanthanide alkoxide complexes reveals systematic trends in vibrational frequencies that correlate with metal-ligand bond strengths and coordination numbers [14] [10]. The infrared spectrum of neodymium methoxyethoxide exhibits multiple absorption bands characteristic of the complex molecular architecture involving both ether and alcohol functionalities [10].

Mass Spectrometric Analysis of Cluster Compositions

Mass spectrometry provides critical information regarding the molecular composition, aggregation state, and fragmentation behavior of neodymium methoxyethoxide complexes. Advanced ionization techniques, particularly electrospray ionization and cold-spray ionization methods, enable the detection of intact molecular ions and cluster species [15] [16].

The molecular ion of neodymium methoxyethoxide with the formula C₉H₂₄NdO₆ exhibits a theoretical molecular weight of 372.53 daltons [1]. Mass spectrometric analysis confirms this composition through high-resolution measurements and isotope pattern matching [16]. The distinctive isotope signature of neodymium, particularly the ¹⁴²Nd isotope with 27.2% natural abundance, provides unambiguous identification of neodymium-containing species [16].

Electrospray ionization mass spectrometry reveals the tendency of lanthanide alkoxides to form aggregated cluster species in solution [15] [17]. Multiply charged ions corresponding to dinuclear, trinuclear, and higher nuclearity clusters are frequently observed, indicating the propensity for self-assembly through alkoxide bridge formation [17]. The mass spectral data provide direct evidence for the molecular compositions of these cluster species [17].

Fragmentation patterns reveal the stability hierarchy of different bonding interactions within the molecular structure. Loss of neutral methoxyethanol molecules represents a common fragmentation pathway, generating characteristic fragment ions that confirm the ligand identity [16]. Sequential loss of ligands provides insights into the binding strength and coordination mode of individual methoxyethoxide groups [16].

Cold-spray ionization techniques operating at reduced temperatures enable the preservation of labile cluster species that undergo decomposition under conventional ionization conditions [17]. This methodology proves particularly valuable for characterizing weak intermolecular associations and solvent-stabilized aggregates [17].

Isotope dilution methods using enriched neodymium isotopes provide quantitative analysis capabilities and confirm molecular stoichiometries [18] [19]. The combination of accurate mass measurements and isotope pattern analysis enables definitive structural assignments even for complex multinuclear species [18].